ALOX15 Inhibitory Potency of the Target Compound: A Tautomer-Specific Activity Profile with Undefined Comparative Advantage
The 2H-tautomeric form of the target compound demonstrates inhibitory activity against polyunsaturated fatty acid lipoxygenase ALOX15 with an IC50 of 79 nM in a cell-based assay using the L-1236 human cell line [1]. This is a potent, low-nanomolar value. However, critical data for differentiation are absent: there are no available IC50 values for this specific compound in the same assay against a defined comparator. While a screening hit N-quinolin-3-yl-2H-triazole-4-carboxamide was identified in a similar assay context, its IC50 value is not reported, and the structural divergence is significant, precluding any direct or cross-study comparison [2]. Therefore, the 79 nM value serves only as a baseline potency marker for this compound, not as evidence of superiority or differentiation over any specific analog.
| Evidence Dimension | Enzymatic inhibition (ALOX15, cell-based) |
|---|---|
| Target Compound Data | IC50 = 79 nM (tautomeric form) |
| Comparator Or Baseline | N-quinolin-3-yl-2H-triazole-4-carboxamide: IC50 not reported. |
| Quantified Difference | No quantifiable difference can be calculated due to missing data for a relevant comparator. |
| Conditions | Cell-based assay using Homo sapiens (Human) L-1236 cell line. |
Why This Matters
The low-nanomolar potency indicates potential for development, but without comparative data, it is impossible to prove this compound is a superior inhibitor for any specific therapeutic or research application over other ALOX15-targeting molecules.
- [1] MolBIC Bioactivity Database. N-(2,5-dichlorophenyl)-2H-triazole-4-carboxamide (PubChem CID 16663196). Bioactivity Data: IC50 = 79 nM (Target: ALOX15, Cell Line: L-1236). View Source
- [2] MolBIC Bioactivity Database. N-quinolin-3-yl-2H-triazole-4-carboxamide. Bioactivity entry (IC50 value not reported). View Source
